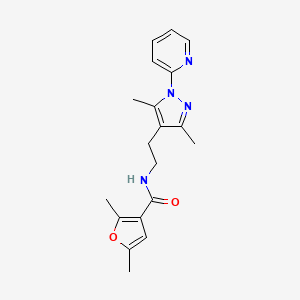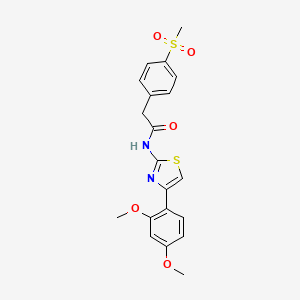![molecular formula C11H14ClNO2 B2484951 2-クロロ-N-[(4-ヒドロキシ-3,5-ジメチルフェニル)メチル]アセトアミド CAS No. 734546-62-4](/img/structure/B2484951.png)
2-クロロ-N-[(4-ヒドロキシ-3,5-ジメチルフェニル)メチル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . This compound is characterized by the presence of a chloroacetamide group attached to a benzyl ring substituted with hydroxy and dimethyl groups. It is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide typically involves the reaction of 4-hydroxy-3,5-dimethylbenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The carbonyl group in the acetamide can be reduced to form an amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
作用機序
The mechanism of action of 2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
- 2-chloro-N-(2,5-dimethylphenyl)acetamide
- 2-chloro-N-(4-hydroxyphenyl)acetamide
- 2-chloro-N-(3,5-dimethylphenyl)acetamide
Uniqueness
2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide is unique due to the presence of both hydroxy and dimethyl groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity.
特性
IUPAC Name |
2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-7-3-9(4-8(2)11(7)15)6-13-10(14)5-12/h3-4,15H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLTWTVSXSHDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

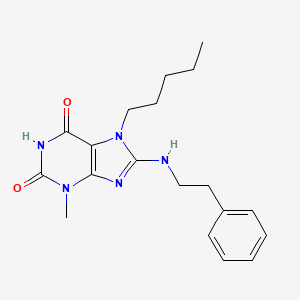
![3-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2484870.png)
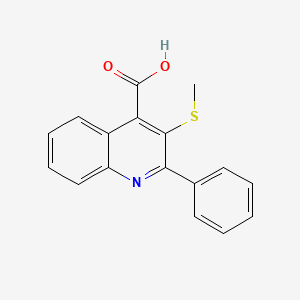

![N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2484873.png)
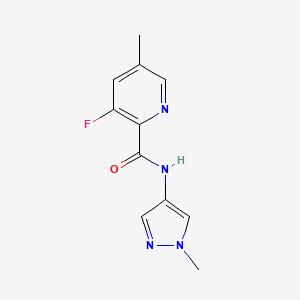
![5-Methyl-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2484876.png)
![N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B2484877.png)

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(3-methoxypropyl)-2-propenamide](/img/structure/B2484880.png)
![1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2484885.png)
